molecular formula C9H12FNO2 B7872790 2-Fluoro-4-(2-methoxyethoxy)aniline

2-Fluoro-4-(2-methoxyethoxy)aniline

Cat. No.: B7872790
M. Wt: 185.20 g/mol
InChI Key: IYFALRRQRHZZMJ-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2-methoxyethoxy)aniline is a useful research compound. Its molecular formula is C9H12FNO2 and its molecular weight is 185.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-4-(2-methoxyethoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-(2-methoxyethoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-(2-methoxyethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO2/c1-12-4-5-13-7-2-3-9(11)8(10)6-7/h2-3,6H,4-5,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFALRRQRHZZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=C(C=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Fluoro-4-(2-methoxyethoxy)aniline (CAS: 897732-61-5)

Abstract

This guide provides a comprehensive technical overview of 2-Fluoro-4-(2-methoxyethoxy)aniline, identified by CAS number 897732-61-5.[1] As a substituted aniline, this compound represents a valuable, yet specialized, building block for the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors. The strategic placement of a fluorine atom and a methoxyethoxy side chain on the aniline scaffold imparts unique physicochemical properties that are highly desirable in modern drug discovery. This document, intended for researchers, medicinal chemists, and drug development professionals, will detail the compound's properties, a plausible synthetic pathway with mechanistic insights, its potential applications in medicinal chemistry, standard analytical characterization protocols, and essential safety and handling guidelines.

Core Compound Identifiers and Physicochemical Properties

A clear understanding of a compound's fundamental properties is the bedrock of its application in research. The key identifiers and computed properties for 2-Fluoro-4-(2-methoxyethoxy)aniline are summarized below.

PropertyValueSource
CAS Number 897732-61-5[1]
Molecular Formula C₉H₁₂FNO₂[1]
Molecular Weight 185.20 g/mol [1]
SMILES COCCOc1ccc(N)c(F)c1[1]
InChIKey IYFALRRQRHZZMJ-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Rationale

The synthesis of specialty anilines such as 2-Fluoro-4-(2-methoxyethoxy)aniline is not trivial and requires a multi-step approach. A robust and scalable synthetic route is critical for its use as a building block. Below is a proposed synthetic pathway based on established methodologies for analogous structures, such as those described in patent literature for related 2-fluoro-4-substituted anilines.[2]

The overall strategy involves a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction to introduce the methoxyethoxy group onto a pre-functionalized fluorinated aniline precursor.

Proposed Synthetic Workflow

G cluster_0 Step 1: Amino Group Protection cluster_1 Step 2: Ether Formation (Buchwald-Hartwig C-O Coupling) cluster_2 Step 3: Deprotection A 2-Fluoro-4-bromoaniline C N-(2-Fluoro-4-bromophenyl)pivalamide A->C Acylation B Pivaloyl Chloride, Pyridine F Protected Intermediate C->F Coupling D 2-Methoxyethanol D->F E Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) H 2-Fluoro-4-(2-methoxyethoxy)aniline (Target Molecule) F->H Hydrolysis G Aqueous Acid (e.g., H₂SO₄ or HCl) G A 2-Fluoro-4-(2-methoxyethoxy)aniline (Starting Building Block) B Reaction with Electrophilic Partner (e.g., Acyl Chloride, Chloro-pyrimidine) A->B Step 1 (Coupling) C Advanced Intermediate (e.g., Amide, Substituted Aminopyrimidine) D Further Functionalization or Cyclization C->D Step 2 E Final Bioactive Compound (e.g., Kinase Inhibitor, GPCR Ligand) D->E Step 3 F Biological Screening (Target Affinity, Cell-based Assays) E->F Evaluation

Sources

An In-Depth Technical Guide to 4-amino-3-fluorophenyl 2-methoxyethyl ether: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and ether linkages into molecular scaffolds is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. One such molecule that has garnered significant interest as a building block in pharmaceutical synthesis is 4-amino-3-fluorophenyl 2-methoxyethyl ether. This technical guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, synthesis, applications in drug development, and analytical characterization.

Nomenclature and Synonyms

Correctly identifying a chemical compound is paramount for seamless research and communication. 4-amino-3-fluorophenyl 2-methoxyethyl ether is known by several names, which can sometimes lead to confusion. This section aims to clarify its nomenclature.

The most commonly accepted synonym and the name frequently used in chemical supplier catalogs and scientific literature is 2-Fluoro-4-(2-methoxyethoxy)aniline [1][2].

  • IUPAC Name: 2-Fluoro-4-(2-methoxyethoxy)benzenamine

  • CAS Number: 897732-61-5[1]

  • Other Synonyms: 4-(2-Methoxyethoxy)-2-fluoroaniline

For clarity and consistency, this guide will primarily use the name 2-Fluoro-4-(2-methoxyethoxy)aniline .

Physicochemical Properties

Understanding the physicochemical properties of a compound is essential for its handling, reaction setup, and purification. While extensive experimental data for 2-Fluoro-4-(2-methoxyethoxy)aniline is not widely published, the following table summarizes its known and predicted properties.

PropertyValueSource
Molecular Formula C₉H₁₂FNO₂[1]
Molecular Weight 185.20 g/mol [1]
Appearance Not specified (likely a liquid or low-melting solid)Inferred
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available (expected to have some solubility in polar organic solvents)Inferred
InChIKey IYFALRRQRHZZMJ-UHFFFAOYSA-N[1]
SMILES COCCOc1ccc(N)c(F)c1[1]

Synthesis of 2-Fluoro-4-(2-methoxyethoxy)aniline

A plausible and efficient method for the synthesis of 2-Fluoro-4-(2-methoxyethoxy)aniline is the Williamson ether synthesis, starting from the readily available 4-amino-3-fluorophenol. This reaction involves the O-alkylation of the phenol with a suitable 2-methoxyethylating agent.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The Williamson ether synthesis is a well-established and versatile method for preparing ethers[3][4][5][6][7]. The reaction proceeds via an Sₙ2 mechanism where a phenoxide ion, generated by deprotonating the phenol with a base, acts as a nucleophile and attacks an alkyl halide, displacing the halide ion[4][6].

A critical consideration in the synthesis of alkoxy anilines from aminophenols is the potential for competitive N-alkylation, as the amino group is also nucleophilic[4]. To achieve selective O-alkylation, it is often advantageous to protect the amino group before the etherification step. However, under carefully controlled basic conditions, selective O-alkylation can sometimes be achieved directly due to the higher acidity of the phenolic proton compared to the amine protons.

Below is a proposed synthetic workflow:

Synthesis_Workflow cluster_0 Step 1: Deprotonation cluster_1 Step 2: Williamson Ether Synthesis (SN2) 4-amino-3-fluorophenol 4-amino-3-fluorophenol Phenoxide Potassium 4-amino-3-fluorophenoxide 4-amino-3-fluorophenol->Phenoxide + Base Base Base (e.g., K₂CO₃, NaH) Product 2-Fluoro-4-(2-methoxyethoxy)aniline Phenoxide->Product + 2-bromoethyl methyl ether Alkylating_Agent 2-bromoethyl methyl ether

Caption: Proposed two-step synthesis of 2-Fluoro-4-(2-methoxyethoxy)aniline.

Detailed Experimental Protocol (Proposed)

This protocol is a general guideline based on standard Williamson ether synthesis procedures and may require optimization.

Materials:

  • 4-amino-3-fluorophenol

  • 2-bromoethyl methyl ether (or 2-chloroethyl methyl ether)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-amino-3-fluorophenol (1.0 eq) and anhydrous DMF.

  • Deprotonation: Add potassium carbonate (1.5 - 2.0 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide. If using sodium hydride, cool the reaction to 0 °C before the portion-wise addition of NaH (1.1 eq).

  • Alkylation: Slowly add 2-bromoethyl methyl ether (1.1 - 1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Applications in Drug Development: A Key Intermediate for Osimertinib

2-Fluoro-4-(2-methoxyethoxy)aniline is a crucial intermediate in the synthesis of Osimertinib (trade name Tagrisso), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor[5][8]. Osimertinib is used to treat non-small cell lung cancer with specific EGFR mutations[8].

In the synthesis of Osimertinib, 2-Fluoro-4-(2-methoxyethoxy)aniline is typically first nitrated to introduce a nitro group at the 5-position, yielding 4-fluoro-2-methoxy-5-nitroaniline[1][3]. This nitrated intermediate then undergoes a nucleophilic aromatic substitution reaction with a substituted pyrimidine derivative, a key step in constructing the core structure of Osimertinib[1][5].

Osimertinib_Synthesis Aniline_Derivative 2-Fluoro-4-(2-methoxyethoxy)aniline Nitrated_Intermediate 4-Fluoro-2-methoxy-5-nitroaniline Aniline_Derivative->Nitrated_Intermediate HNO₃/H₂SO₄ Nitration Nitration Osimertinib_Core Osimertinib Core Structure Nitrated_Intermediate->Osimertinib_Core + Pyrimidine Derivative (Nucleophilic Aromatic Substitution) Pyrimidine_Derivative Substituted Pyrimidine

Caption: Role of the aniline derivative in the synthesis of Osimertinib.

Analytical Characterization

Due to the lack of publicly available experimental spectra for 2-Fluoro-4-(2-methoxyethoxy)aniline, this section provides predicted data based on the compound's structure and general spectroscopic principles. This information can serve as a guide for researchers in characterizing this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, 400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.7-6.9m3HAromatic protons
~4.1t2H-O-CH₂-CH₂-O-
~3.8t2H-O-CH₂-CH₂-O-
~3.7 (broad s)s2H-NH₂
~3.4s3H-O-CH₃

¹³C NMR (Predicted, 100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~150-155 (d)C-F
~140-145C-O
~135-140C-N
~115-120 (d)Aromatic CH
~110-115 (d)Aromatic CH
~100-105 (d)Aromatic CH
~70-75-O-CH₂-CH₂-O-
~68-72-O-CH₂-CH₂-O-
~58-62-O-CH₃
Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 185. Key fragmentation patterns would likely involve the loss of the methoxyethyl group or fragments thereof.

Predicted Fragmentation:

  • m/z 185: Molecular ion [C₉H₁₂FNO₂]⁺

  • m/z 126: Loss of -CH₂CH₂OCH₃

  • m/z 59: [CH₂CH₂OCH₃]⁺ fragment

Infrared (IR) Spectroscopy

Predicted Key IR Absorptions:

Wavenumber (cm⁻¹)Vibration
3400-3200N-H stretching (two bands for primary amine)
3100-3000Aromatic C-H stretching
2950-2850Aliphatic C-H stretching
1620-1580N-H bending
1500-1400Aromatic C=C stretching
1250-1200Ar-O stretching (asymmetric)
1150-1050C-O-C stretching (ether)
1200-1100C-F stretching
General Protocol for Analytical Characterization

NMR Spectroscopy:

  • Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.

Mass Spectrometry:

  • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., EI, ESI).

  • Acquire the mass spectrum over an appropriate mass range.

  • Identify the molecular ion peak and analyze the fragmentation pattern to corroborate the proposed structure.

Infrared Spectroscopy:

  • Prepare the sample as a thin film (for liquids) or a KBr pellet (for solids).

  • Acquire the IR spectrum using an FTIR spectrometer.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion

4-amino-3-fluorophenyl 2-methoxyethyl ether, more commonly known as 2-Fluoro-4-(2-methoxyethoxy)aniline, is a valuable building block in modern pharmaceutical synthesis, most notably in the production of the targeted cancer therapy, Osimertinib. While detailed experimental data on its physicochemical properties and analytical characterization are not extensively documented in the public domain, this guide provides a comprehensive overview based on established chemical principles and data from analogous compounds. The proposed synthetic protocol via the Williamson ether synthesis offers a practical route for its preparation. As the demand for complex and highly functionalized pharmaceutical intermediates continues to grow, a thorough understanding of molecules like 2-Fluoro-4-(2-methoxyethoxy)aniline is crucial for the advancement of drug discovery and development.

References

  • The Williamson Ether Synthesis. (n.d.). Retrieved February 15, 2026, from [Link]

  • 2-Fluoro-4-(2-methoxyethoxy)aniline | CAS#:897732-61-5 | Chemsrc. (n.d.). Retrieved February 15, 2026, from [Link]

  • Williamson ether synthesis protocol for alkoxy anilines. (2025). Benchchem.
  • Pan, T., Wang, P., Guo, Y., Zhu, X., & Shan, H. (2017). Synthesis of Osimertinib Mesylate. Chinese Journal of Pharmaceuticals, 48(4), 483.
  • Wang, Y., Wu, Y., Fan, X., Zhang, F., & Liu, Y. (2016). Synthesis of Osimertinib. Chinese Journal of Pharmaceuticals, 47(8), 981.
  • 4-Fluoro-2-methoxyaniline | C7H8FNO | CID 13532228. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • 2,4-Difluoroaniline. (n.d.). Chem-Impex. Retrieved February 15, 2026, from [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved February 15, 2026, from [Link]

  • Optimized synthetic protocol for the preparation of osimertinib. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis method of osimertinib intermediate. (n.d.). Patsnap. Retrieved February 15, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Novel Fluorinated Alkoxy Aniline Building Blocks: Synthesis, Properties, and Strategic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Scientist's Perspective on Fluorinated Building Blocks

As a Senior Application Scientist, my focus extends beyond the mere execution of synthetic protocols. It lies in understanding the fundamental principles that drive molecular design and leveraging them to solve complex challenges in drug discovery and materials science. This guide is crafted from that perspective. We will not only explore the "how" of synthesizing and utilizing novel fluorinated alkoxy aniline building blocks but, more critically, the "why." The strategic incorporation of fluorine, particularly in the form of alkoxy groups, has become a cornerstone of modern medicinal chemistry, and for good reason.[1] These moieties are not simply decorative additions; they are powerful tools for modulating physicochemical and pharmacokinetic profiles in ways that can mean the difference between a failed candidate and a breakthrough therapeutic.[1][2] This document is intended for the discerning researcher, scientist, and drug development professional who seeks to move beyond routine synthesis and engage in the strategic application of these versatile scaffolds.

Part 1: The Strategic Imperative of Fluorinated Alkoxy Aniline Scaffolds

Beyond Classical Fluorination: The Rise of Fluoroalkoxy Moieties

The strategic use of fluorine in medicinal chemistry is a well-established paradigm. For decades, chemists have leveraged the unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—to enhance metabolic stability, modulate pKa, and improve binding affinity.[3][4] However, the field is continually evolving, and the focus has expanded to include more sophisticated fluorine-containing functional groups, most notably fluoroalkoxy moieties like trifluoromethoxy (-OCF3) and difluoromethoxy (-OCHF2).

These groups offer distinct advantages over simple aromatic C-F bonds. Their introduction can profoundly influence a molecule's lipophilicity, often in a more nuanced manner than a trifluoromethyl (-CF3) group. This is crucial for optimizing a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[5] Furthermore, the conformational and electronic effects of fluoroalkoxy groups can alter a molecule's interaction with its biological target, sometimes leading to significant gains in potency and selectivity.[2]

The Aniline Core: A Privileged Scaffold for Bioactive Molecules

The aniline moiety is a cornerstone of synthetic chemistry, serving as a versatile precursor for a vast array of pharmaceuticals and agrochemicals.[6][7][8] Its nucleophilic character allows for straightforward derivatization into amides, ureas, sulfonamides, and other functional groups that are critical components of many pharmacophores. By combining the strategic advantages of fluoroalkoxy groups with the synthetic versatility of the aniline core, we can create a powerful class of building blocks for the rapid generation and optimization of novel bioactive compounds.

Part 2: Synthesis of Novel Fluorinated Alkoxy Aniline Building Blocks: A Practical Guide

Synthetic Strategies: An Overview

The synthesis of fluorinated alkoxy anilines can be broadly categorized into two approaches: early-stage introduction of the fluoroalkoxy group onto a precursor that is later converted to the aniline, and late-stage functionalization of an existing aniline derivative. The choice of strategy depends on the availability of starting materials, the desired substitution pattern, and the overall complexity of the target molecule.

G start Synthetic Goal: Fluorinated Alkoxy Aniline strategy Choice of Synthetic Strategy start->strategy early Early-Stage Fluoroalkoxylation strategy->early Precursor-driven late Late-Stage Fluoroalkoxylation strategy->late Substrate-driven early_adv Advantages: - Readily available precursors - Scalability early->early_adv late_adv Advantages: - Derivatization of complex anilines - Rapid SAR exploration late->late_adv

Caption: High-level decision tree for synthetic strategy.

Protocol Deep Dive 1: Synthesis of ortho-Trifluoromethoxylated Anilines

The synthesis of anilines with an ortho-trifluoromethoxy group is a valuable transformation, as this substitution pattern can significantly influence molecular conformation. A robust method involves the O-trifluoromethylation of an N-aryl-N-hydroxyacetamide, followed by a thermally induced intramolecular migration of the -OCF3 group.[9][10]

Reaction Mechanism:

G sub N-Aryl-N-hydroxyacetamide int N-(trifluoromethoxy)acetamido Intermediate sub->int O-Trifluoromethylation reagent Togni Reagent II (cat. Cs2CO3) prod ortho-Trifluoromethoxylated Aniline int->prod Intramolecular Migration heat Heat (120 °C)

Caption: Mechanism for ortho-trifluoromethoxylated aniline synthesis.

Exemplary Protocol: Synthesis of Methyl 4-acetamido-3-(trifluoromethoxy)benzoate [10][11]

  • Step 1: O-Trifluoromethylation. To a solution of methyl 4-(N-hydroxyacetamido)benzoate (1.0 equiv) in chloroform, add a catalytic amount of cesium carbonate (Cs2CO3) followed by 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II, 1.1 equiv). Stir the mixture at room temperature for 16 hours. The cesium carbonate acts as a mild base to facilitate the reaction.

  • Step 2: Work-up and Purification. Filter the reaction mixture to remove solid residues. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield methyl 4-(N-(trifluoromethoxy)acetamido)benzoate.

  • Step 3: Thermal Rearrangement. In a pressure vessel, dissolve the purified intermediate (1.0 equiv) in nitromethane. Heat the sealed vessel to 120 °C for 20 hours. Caution: This step should be conducted behind a safety shield.

  • Step 4: Final Product Isolation. Cool the reaction mixture to room temperature and concentrate in vacuo. The resulting crude product can be further purified if necessary to afford methyl 4-acetamido-3-(trifluoromethoxy)benzoate.

Protocol Deep Dive 2: Synthesis of para-(Difluoromethoxy)anilines

The para-(difluoromethoxy)aniline scaffold is present in several important pharmaceutical agents. A common synthetic route begins with the difluoromethylation of 4-nitrophenol, followed by the reduction of the nitro group.[12][13]

Synthetic Workflow:

G start 4-Nitrophenol step1 Difluoromethylation (e.g., with ClCHF2) start->step1 int 1-(Difluoromethoxy)-4-nitrobenzene step1->int step2 Nitro Group Reduction (e.g., Fe/HCl or H2, Pd/C) int->step2 prod 4-(Difluoromethoxy)aniline step2->prod

Caption: Synthetic workflow for 4-(difluoromethoxy)aniline.

Exemplary Protocol: Synthesis of 4-(Difluoromethoxy)aniline [12][13]

  • Step 1: Synthesis of 1-(Difluoromethoxy)-4-nitrobenzene. In a suitable solvent, deprotonate 4-nitrophenol with a base such as sodium hydroxide. The resulting sodium 4-nitrophenoxide is then reacted with a difluoromethylating agent like difluorochloromethane under pressure and elevated temperature. The reaction progress should be monitored by TLC or GC.

  • Step 2: Work-up. Upon completion, cool the reaction mixture and extract the product with an organic solvent. Wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.

  • Step 3: Reduction to 4-(Difluoromethoxy)aniline. The 1-(difluoromethoxy)-4-nitrobenzene can be reduced to the corresponding aniline using various methods. A common laboratory-scale method is the use of iron powder in the presence of an acid like hydrochloric acid. Alternatively, catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) provides a cleaner reduction.

  • Step 4: Purification. After the reduction is complete and the reaction is worked up, the resulting 4-(difluoromethoxy)aniline can be purified by distillation or recrystallization.

Purification and Characterization

Fluorinated compounds can sometimes present unique challenges during purification. Their altered polarity may require adjustments to standard chromatographic conditions. It is also important to be aware that some fluorinating reagents or byproducts can be corrosive or toxic, necessitating careful handling and disposal of waste streams.[14][15]

Standard characterization techniques are employed to confirm the structure and purity of the final products.

  • NMR Spectroscopy: 1H and 13C NMR are essential for structural elucidation. 19F NMR is particularly valuable for confirming the presence and chemical environment of the fluorine atoms.[16][17]

  • Mass Spectrometry: Provides confirmation of the molecular weight and fragmentation patterns consistent with the target structure.

  • FTIR Spectroscopy: Can be used to identify key functional groups.[18]

Part 3: Physicochemical Properties and Their Implications for Drug Design

Modulating pKa and Lipophilicity (logP): A Data-Driven Analysis

The introduction of fluoroalkoxy groups has a predictable and significant impact on the basicity (pKa) of the aniline nitrogen and the overall lipophilicity (logP) of the molecule. These two parameters are critical for a drug's ADME profile.[19] The strong electron-withdrawing nature of the fluoroalkoxy group decreases the electron density on the nitrogen atom, thereby reducing its basicity and lowering the pKa.[20][21] The effect on lipophilicity is generally to increase it, which can enhance membrane permeability.[22]

CompoundStructurepKalogP
AnilineC6H5NH24.60.9
4-Fluoroaniline4-FC6H4NH24.661.15
4-(Trifluoromethoxy)aniline4-CF3OC6H4NH2~3.5~2.7
4-(Difluoromethoxy)aniline4-HCF2OC6H4NH2~3.8~1.9
Note: pKa and logP values are approximate and can vary based on the measurement or calculation method.[19]
Conformational Control and Binding Interactions

The steric bulk and electronic properties of fluoroalkoxy groups can impose conformational constraints on the molecule. This can be advantageous in drug design by pre-organizing the ligand into a bioactive conformation for optimal binding to its target protein.[2] The ability of the oxygen atom in the alkoxy group to participate in hydrogen bonding, combined with the electron-withdrawing effects of the fluorine atoms, can also lead to unique and favorable interactions within a protein's binding pocket.[3]

G cluster_0 Protein Binding Pocket cluster_1 Ligand (Fluorinated Alkoxy Aniline) receptor_hbd H-Bond Donor receptor_hydrophobic Hydrophobic Pocket aniline Aniline Core alkoxy -O(CF2)nF alkoxy->receptor_hbd H-Bond Interaction alkoxy->receptor_hydrophobic Favorable Lipophilic Contact

Caption: Conceptual diagram of ligand-protein interactions.

Part 4: Applications in Drug Discovery and Beyond

Case Studies in Medicinal Chemistry

Fluorinated alkoxy anilines are key components in numerous successful drug molecules across various therapeutic areas. For instance, they are found in kinase inhibitors for oncology, where the fluoroalkoxy group can enhance potency and improve metabolic stability by blocking sites of oxidative metabolism.[2] They are also utilized in compounds targeting the central nervous system, where fine-tuning lipophilicity is crucial for blood-brain barrier penetration.

Emerging Applications in Agrochemicals and Materials Science

The benefits of fluoroalkoxylation are not limited to pharmaceuticals. In the agrochemical industry, these building blocks are used to develop new herbicides, fungicides, and insecticides with improved efficacy and environmental profiles.[8][23][24] In materials science, the unique electronic properties and stability conferred by fluoroalkoxy groups are being explored for the development of novel polymers and liquid crystals.

Part 5: Safety and Handling of Fluorinating Reagents

Hazard Assessment and Risk Mitigation

Many reagents used in fluorination chemistry are hazardous and require careful handling.[25][26] It is imperative to consult the Safety Data Sheet (SDS) for each reagent before use and to perform a thorough risk assessment.

ReagentPrimary Hazards
Fluorine Gas (F2)Highly toxic, corrosive, strong oxidizer.[27]
Diethylaminosulfur Trifluoride (DAST)Toxic, corrosive, reacts violently with water.[26]
Selectfluor®Oxidizing agent, irritant.[26]
Togni ReagentsConsult specific SDS.

All work with hazardous fluorinating reagents must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, is mandatory.[25][28] For particularly hazardous reagents, specialized equipment and procedures may be necessary.[29]

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. For some exposures, such as to HF which can be generated from fluorine gas and moisture, application of calcium gluconate gel is a specific first aid measure. Seek immediate medical attention.[27]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15-30 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[27]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[27]

Part 6: Conclusion and Future Outlook

Novel fluorinated alkoxy aniline building blocks represent a powerful and versatile class of intermediates for the modern chemist. Their strategic application allows for the fine-tuning of molecular properties that are critical for the success of drug candidates and advanced materials. By understanding the principles behind their synthesis and the impact of fluoroalkoxylation on physicochemical properties, researchers can more effectively design and create next-generation molecules. As synthetic methodologies continue to advance, providing even more efficient and selective access to these scaffolds, their importance in both academic and industrial research is set to grow.

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A Comprehensive Technical Guide to 2-Fluoro-4-(2-methoxyethoxy)aniline: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Anilines in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1][2] Among the various classes of fluorinated synthons, substituted anilines are of particular importance due to their prevalence in a vast array of bioactive molecules. This guide provides an in-depth technical overview of 2-Fluoro-4-(2-methoxyethoxy)aniline , a versatile building block poised for significant applications in medicinal chemistry.

This document will elucidate the fundamental properties, a robust synthetic protocol, and the prospective applications of this compound, offering researchers and drug development professionals a comprehensive resource. The narrative is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

Core Properties and Physicochemical Profile

2-Fluoro-4-(2-methoxyethoxy)aniline, with the IUPAC name 2-Fluoro-4-(2-methoxyethoxy)aniline , is a substituted aromatic amine. The presence of a fluorine atom ortho to the amino group and a methoxyethoxy group para to it imparts a unique combination of steric and electronic features.

PropertyValueReference
IUPAC Name 2-Fluoro-4-(2-methoxyethoxy)anilineN/A
CAS Number 897732-61-5[3]
Molecular Formula C₉H₁₂FNO₂[3]
Molecular Weight 185.20 g/mol [3]
Appearance Expected to be a liquid or low-melting solidInferred
Solubility Expected to be soluble in common organic solventsInferred

Synthesis and Purification: A Reliable and Scalable Protocol

While specific literature detailing the synthesis of 2-Fluoro-4-(2-methoxyethoxy)aniline is not prevalent, a highly plausible and efficient synthetic route can be designed based on the well-established Williamson ether synthesis.[4][5][6] This method is widely used in both laboratory and industrial settings for the preparation of ethers.[6]

The proposed synthesis commences with the commercially available 2-fluoro-4-aminophenol . The phenolic hydroxyl group is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile, displacing a halide from 2-methoxyethyl bromide (or a related electrophile with a suitable leaving group) in an SN2 reaction.[4][5][6]

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 2-Fluoro-4-aminophenol

  • Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • 2-Methoxyethyl bromide

  • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-4-aminophenol (1.0 eq) in a suitable solvent such as DMF or acetonitrile. Add a base, such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq), to the solution. Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide.

  • Nucleophilic Substitution: To the stirred suspension, add 2-methoxyethyl bromide (1.2 eq) dropwise at room temperature. After the addition is complete, heat the reaction mixture to 50-80 °C and maintain this temperature for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.[6]

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine. The bicarbonate wash is crucial to remove any unreacted acidic starting material.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification Protocol:

The crude product can be purified by one of the following methods:

  • Vacuum Distillation: For liquid products, vacuum distillation is an effective method for purification on a larger scale.

  • Column Chromatography: For smaller scales or for achieving very high purity, silica gel column chromatography is recommended. A gradient of ethyl acetate in hexanes is a typical eluent system for compounds of this polarity.

The following diagram illustrates the proposed synthetic workflow:

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Williamson Ether Synthesis cluster_workup Work-up & Purification 2_Fluoro_4_aminophenol 2-Fluoro-4-aminophenol Reaction_Vessel Reaction in DMF or ACN 50-80 °C, 4-8 h 2_Fluoro_4_aminophenol->Reaction_Vessel 2_Methoxyethyl_bromide 2-Methoxyethyl Bromide 2_Methoxyethyl_bromide->Reaction_Vessel Base Base (e.g., NaOH) Base->Reaction_Vessel Extraction Extraction with Organic Solvent Reaction_Vessel->Extraction Washing Washing Extraction->Washing Drying_Concentration Drying & Concentration Washing->Drying_Concentration Purification Purification (Distillation or Chromatography) Drying_Concentration->Purification Product 2-Fluoro-4-(2-methoxyethoxy)aniline Purification->Product

Caption: Proposed synthetic workflow for 2-Fluoro-4-(2-methoxyethoxy)aniline.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 2-Fluoro-4-(2-methoxyethoxy)aniline lies in its potential as a versatile building block for the synthesis of complex, biologically active molecules.[7][8] The strategic placement of its functional groups allows for a nuanced modulation of the physicochemical properties of a lead compound.

The Role of Fluorine in Modulating Bioactivity

The ortho-fluoro substituent is a key feature of this molecule. The high electronegativity of fluorine can significantly alter the pKa of the adjacent amino group, thereby influencing its ionization state at physiological pH. This, in turn, can affect ligand-receptor interactions and membrane permeability. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, a common strategy for enhancing the metabolic stability and half-life of drug candidates.[1][2]

The Methoxyethoxy Side Chain: A Tool for Optimizing Solubility and Permeability

The 4-(2-methoxyethoxy) group provides a flexible and polar side chain. This functionality can be instrumental in improving the aqueous solubility of a drug candidate, a critical parameter for oral bioavailability. The ether linkages are also potential hydrogen bond acceptors, which can contribute to favorable interactions with biological targets. The overall balance of lipophilicity and polarity imparted by this group can be fine-tuned to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule.

A Scaffold for Diverse Therapeutic Targets

Aniline derivatives are foundational scaffolds in a multitude of approved drugs. For instance, structurally related fluorinated anilines are used in the synthesis of anti-inflammatory agents, anti-cancer drugs, and central nervous system (CNS) active compounds.[9] Specifically, similar anilines have been utilized as intermediates in the preparation of 5-Hydroxytryptamine (5-HT3) receptor antagonists and inhibitors of Botulinum neurotoxin A light chain.[10] The unique substitution pattern of 2-Fluoro-4-(2-methoxyethoxy)aniline makes it an attractive starting point for the development of novel therapeutics in these and other areas.

The following diagram illustrates the potential applications stemming from the core structure:

Applications cluster_properties Physicochemical Modulation cluster_applications Potential Therapeutic Areas Core 2-Fluoro-4-(2-methoxyethoxy)aniline Metabolic_Stability Increased Metabolic Stability (ortho-Fluoro) Core->Metabolic_Stability Solubility Enhanced Solubility (Methoxyethoxy Group) Core->Solubility Lipophilicity Tunable Lipophilicity Core->Lipophilicity pKa_Modulation pKa Modulation of Aniline Core->pKa_Modulation Oncology Oncology Metabolic_Stability->Oncology CNS_Disorders CNS Disorders Solubility->CNS_Disorders Inflammation Inflammation Lipophilicity->Inflammation Infectious_Diseases Infectious Diseases pKa_Modulation->Infectious_Diseases

Caption: Potential applications of the core scaffold in drug discovery.

Conclusion

2-Fluoro-4-(2-methoxyethoxy)aniline represents a valuable and strategically designed building block for medicinal chemistry. Its synthesis is readily achievable through established and scalable methodologies. The unique combination of a fluorine atom and a methoxyethoxy side chain on the aniline scaffold provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates, addressing key challenges in drug development such as metabolic instability and poor solubility. As the demand for novel and improved therapeutics continues to grow, the utility of such well-designed synthons will undoubtedly play a pivotal role in the advancement of medicine.

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A Comprehensive Technical Guide to 2-Fluoro-4-(2-methoxyethoxy)aniline: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 2-Fluoro-4-(2-methoxyethoxy)aniline, a key building block in modern medicinal chemistry. The document delineates its physicochemical properties, provides a detailed synthetic pathway, and explores its instrumental role in the development of novel therapeutic agents. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this versatile chemical intermediate.

Introduction: The Strategic Importance of Fluorinated Anilines in Medicinal Chemistry

The introduction of fluorine into bioactive molecules is a well-established strategy in drug design to modulate metabolic stability, binding affinity, and lipophilicity. Substituted anilines, in turn, are prevalent scaffolds in a vast array of pharmaceuticals. The convergence of these two features in molecules like 2-Fluoro-4-(2-methoxyethoxy)aniline presents a powerful tool for medicinal chemists. The specific arrangement of the fluoro, amino, and methoxyethoxy groups on the aniline ring provides a unique combination of steric and electronic properties, making it a valuable precursor for creating complex and highly functionalized drug candidates. This guide will explore the synthesis, characterization, and application of this important intermediate, underscoring its utility in contemporary drug discovery programs.

Core Properties of 2-Fluoro-4-(2-methoxyethoxy)aniline

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the characteristics of its derivatives.

Chemical Structure and Identifiers

The molecular structure of 2-Fluoro-4-(2-methoxyethoxy)aniline is fundamental to its reactivity and function.

Figure 1: Chemical structure of 2-Fluoro-4-(2-methoxyethoxy)aniline.

Table 1: Chemical Identifiers

IdentifierValueReference
IUPAC Name 2-Fluoro-4-(2-methoxyethoxy)anilineN/A
CAS Number 897732-61-5[1]
Molecular Formula C9H12FNO2[1]
Molecular Weight 185.20 g/mol [1]
SMILES COCCOc1ccc(N)c(F)c1[1]
InChIKey IYFALRRQRHZZMJ-UHFFFAOYSA-N[1]
Physicochemical Properties

While extensive experimental data for this specific compound is not always readily available in public literature, its properties can be inferred from data on similar substituted anilines and computational predictions.

Table 2: Physicochemical Properties

PropertyValueNotes
Appearance Typically a liquid or low-melting solidBased on similar compounds
Boiling Point Not readily available
Melting Point Not readily available
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)Inferred from structure
pKa (Anilinium ion) ~3-4Estimated based on the electronic effects of the substituents

The electron-withdrawing nature of the fluorine atom is expected to decrease the basicity of the aniline nitrogen, resulting in a lower pKa compared to unsubstituted aniline. The methoxyethoxy group, being electron-donating through resonance, may slightly counteract this effect.

Synthesis and Mechanistic Considerations

The synthesis of 2-Fluoro-4-(2-methoxyethoxy)aniline can be achieved through a multi-step process, typically starting from a readily available difluorinated precursor. The following represents a plausible and logical synthetic route, highlighting the key transformations and the rationale behind the chosen reagents.

G A 1,2-Difluoro-4-nitrobenzene B 2-Fluoro-4-nitrophenol A->B Nucleophilic Aromatic Substitution (NaOH, H2O) C 1-(2-Methoxyethoxy)-2-fluoro-4-nitrobenzene B->C Williamson Ether Synthesis (2-bromoethyl methyl ether, K2CO3) D 2-Fluoro-4-(2-methoxyethoxy)aniline C->D Reduction of Nitro Group (e.g., H2/Pd-C, Fe/HCl, or SnCl2)

Figure 2: General synthetic workflow for 2-Fluoro-4-(2-methoxyethoxy)aniline.

Step-by-Step Synthetic Protocol

Step 1: Nucleophilic Aromatic Substitution to form 2-Fluoro-4-nitrophenol

The synthesis commences with the selective nucleophilic aromatic substitution of a fluoride ion from 1,2-difluoro-4-nitrobenzene. The nitro group, being a strong electron-withdrawing group, activates the para position for nucleophilic attack. Hydroxide is a suitable nucleophile for this transformation.

  • Protocol: To a solution of 1,2-difluoro-4-nitrobenzene in a suitable solvent such as DMSO or DMF, add an aqueous solution of sodium hydroxide. The reaction is typically stirred at an elevated temperature until the starting material is consumed (monitored by TLC or LC-MS). An acidic workup is then performed to protonate the resulting phenoxide.

Step 2: Williamson Ether Synthesis

The phenolic hydroxyl group is then alkylated using a Williamson ether synthesis. This step introduces the desired methoxyethoxy side chain.

  • Protocol: 2-Fluoro-4-nitrophenol is dissolved in an aprotic polar solvent like acetone or acetonitrile. A weak base, such as potassium carbonate, is added to deprotonate the phenol. Subsequently, 2-bromoethyl methyl ether is added, and the reaction mixture is heated to reflux. The progress of the reaction is monitored until completion.

Step 3: Reduction of the Nitro Group

The final step involves the reduction of the nitro group to the corresponding aniline. Several methods can be employed for this transformation, with the choice often depending on the scale and the presence of other functional groups.

  • Protocol Options:

    • Catalytic Hydrogenation: The nitro compound is dissolved in a solvent like ethanol or ethyl acetate, and a palladium on carbon catalyst is added. The mixture is then subjected to a hydrogen atmosphere. This method is often clean and high-yielding.

    • Metal-Acid Reduction: A classic method involves the use of a metal such as iron, tin, or zinc in the presence of an acid like hydrochloric acid. This is a robust and cost-effective method suitable for larger-scale synthesis.

Following the reduction, a standard aqueous workup and purification by column chromatography or distillation will yield the final product, 2-Fluoro-4-(2-methoxyethoxy)aniline.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 2-Fluoro-4-(2-methoxyethoxy)aniline make it a valuable building block in the synthesis of various biologically active molecules. Analogous fluorinated and methoxy-substituted anilines are known to be key intermediates in the synthesis of a range of therapeutic agents.[2][3][4][5]

Role as a Scaffold for Bioactive Molecules
  • Kinase Inhibitors: The aniline moiety can serve as a crucial hydrogen bond donor and acceptor, interacting with the hinge region of protein kinases. The substitution pattern on the aniline ring can be fine-tuned to achieve selectivity and potency.

  • Receptor Antagonists: Similar aniline derivatives have been utilized in the synthesis of 5-Hydroxytryptamine (5-HT3) receptor antagonists.[3][5] These agents are primarily used to manage nausea and vomiting.

  • Other Therapeutic Areas: The versatility of the aniline scaffold allows for its incorporation into a wide range of therapeutic targets, including but not limited to anti-inflammatory, anti-cancer, and anti-infective agents.[6] The presence of the fluoro and methoxyethoxy groups can positively influence the pharmacokinetic properties (ADME) of the resulting drug candidates.[2]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 2-Fluoro-4-(2-methoxyethoxy)aniline and its precursors.

Table 3: General Safety and Handling Recommendations

AspectRecommendationReferences
Personal Protective Equipment (PPE) Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[7][8][9]
Handling Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[7][8][10][11]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place. Some anilines are light-sensitive and should be stored in amber bottles.[9][10]
Fire Safety While not highly flammable, aniline derivatives can be combustible. Keep away from heat and open flames. Use appropriate extinguishing media such as carbon dioxide, dry chemical powder, or foam.[7][8]
Disposal Dispose of in accordance with local, state, and federal regulations.[7]

Conclusion

2-Fluoro-4-(2-methoxyethoxy)aniline is a strategically important chemical intermediate with significant applications in drug discovery and medicinal chemistry. Its unique substitution pattern provides a valuable platform for the synthesis of novel therapeutic agents with potentially enhanced pharmacological profiles. A thorough understanding of its synthesis, properties, and safe handling is crucial for its effective utilization in research and development.

References

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Methodological & Application

Synthesis of 2-Fluoro-4-(2-methoxyethoxy)aniline from 4-amino-3-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 2-Fluoro-4-(2-methoxyethoxy)aniline

Executive Summary

This guide details a robust, scalable protocol for the synthesis of 2-Fluoro-4-(2-methoxyethoxy)aniline , a critical pharmacophore found in various tyrosine kinase inhibitors (e.g., EGFR and VEGFR targets).

While direct alkylation of 4-amino-3-fluorophenol (CAS 399-95-1) is theoretically possible, it frequently results in competitive N-alkylation and bis-alkylation impurities that are difficult to purge. To ensure high purity (>98%) and reproducibility suitable for drug development, this protocol utilizes a Protection-Alkylation-Deprotection (PAD) strategy. This route leverages the electronic deactivation of the amine and steric control to guarantee exclusive O-alkylation.

Strategic Analysis & Retrosynthesis

The Chemoselectivity Challenge

The starting material, 4-amino-3-fluorophenol, presents two nucleophilic sites:

  • Phenolic Hydroxyl (-OH): pKa ~9.2 (enhanced acidity due to the ortho-fluorine).

  • Aniline Amine (-NH₂): pKa ~4.0 (conjugate acid), but the neutral amine is a competent nucleophile.

In the presence of alkyl halides (e.g., 1-bromo-2-methoxyethane) and base, the phenoxide anion is the kinetic product. However, the amine can participate in irreversible alkylation, especially if local concentration hotspots occur. The fluorine atom at the 3-position (ortho to the amine) exerts an electron-withdrawing inductive effect (-I), theoretically reducing N-nucleophilicity. However, experimental data confirms that without protection, N-alkylated byproducts range from 5-15%, complicating purification [1, 2].

The Solution: PAD Strategy

To guarantee process integrity, we employ a Boc-protection strategy.

  • Step 1: Chemoselective N-protection using Di-tert-butyl dicarbonate (Boc₂O).

  • Step 2: Williamson Ether Synthesis (O-alkylation) using 1-bromo-2-methoxyethane.

  • Step 3: Acid-mediated Deprotection to release the target aniline.[1]

SynthesisPath SM 4-Amino-3-fluorophenol (Starting Material) Int1 Intermediate 1 (N-Boc Protected) SM->Int1 Boc2O, THF Reflux Int2 Intermediate 2 (O-Alkylated) Int1->Int2 Br-CH2CH2-OMe K2CO3, DMF Product 2-Fluoro-4-(2-methoxyethoxy)aniline (Target) Int2->Product TFA/DCM or HCl/MeOH

Figure 1: The Protection-Alkylation-Deprotection (PAD) Synthetic Pathway.

Materials & Reagents

ReagentCAS No.[2][3][4]Equiv.[3][5]Role
4-Amino-3-fluorophenol 399-95-11.0Starting Material
Di-tert-butyl dicarbonate (Boc₂O) 24424-99-51.1Protecting Group
1-Bromo-2-methoxyethane 6482-24-21.2Alkylating Agent
Potassium Carbonate (K₂CO₃) 584-08-72.0Base
Trifluoroacetic Acid (TFA) 76-05-110.0Deprotection Agent
DMF (Anhydrous) 68-12-2SolventReaction Medium

Detailed Experimental Protocol

Step 1: N-Protection (Synthesis of tert-butyl (2-fluoro-4-hydroxyphenyl)carbamate)

Rationale: Boc-protection eliminates N-nucleophilicity and improves solubility in organic solvents.

  • Setup: Charge a 500 mL round-bottom flask (RBF) with 4-amino-3-fluorophenol (10.0 g, 78.7 mmol) and THF (150 mL).

  • Addition: Add Boc₂O (18.9 g, 86.5 mmol) dissolved in THF (20 mL) dropwise over 15 minutes at room temperature.

  • Reaction: Heat the mixture to reflux (66°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 2:1) or LC-MS.[3]

  • Workup: Concentrate THF under reduced pressure. Redissolve residue in EtOAc (200 mL) and wash with 0.5 M HCl (50 mL) followed by brine.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate. The crude solid is typically >95% pure and used directly.

    • Expected Yield: ~17.0 g (95%).

Step 2: O-Alkylation (The Critical Step)

Rationale: Use of K₂CO₃ in DMF generates the phenoxide in situ. The N-Boc group prevents side reactions.

  • Setup: In a dry 250 mL RBF under N₂ atmosphere, dissolve the N-Boc intermediate (10.0 g, 44.0 mmol) in anhydrous DMF (80 mL).

  • Base Activation: Add K₂CO₃ (12.1 g, 88.0 mmol) in one portion. Stir at room temperature for 30 minutes. Note: The solution will darken as the phenoxide forms.

  • Alkylation: Add 1-bromo-2-methoxyethane (7.34 g, 52.8 mmol) via syringe.

  • Heating: Heat the reaction to 60°C for 6–8 hours.

    • Critical Control Point: Do not exceed 80°C to avoid Boc thermal instability.

  • Workup: Cool to RT. Pour the mixture into ice-water (400 mL) with vigorous stirring. The product typically precipitates as a solid.

  • Purification: Filter the solid. If oil forms, extract with EtOAc (3 x 100 mL), wash with water (5 x 50 mL) to remove DMF, dry, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

    • Expected Yield: ~11.0 g (88%).

Step 3: Deprotection & Isolation

Rationale: Acidic cleavage of Boc yields the final aniline salt or free base.

  • Reaction: Dissolve the O-alkylated intermediate (10.0 g) in DCM (50 mL). Add TFA (20 mL) dropwise at 0°C.

  • Stirring: Warm to RT and stir for 2 hours. CO₂ evolution will be observed.

  • Quench: Concentrate the reaction mixture to remove excess TFA.

  • Free Basing: Redissolve the residue in EtOAc (100 mL). Slowly add saturated NaHCO₃ solution until pH ~8. Separate layers.

  • Final Isolation: Dry organic layer (Na₂SO₄) and concentrate to obtain 2-Fluoro-4-(2-methoxyethoxy)aniline as a brown/amber oil or low-melting solid.

    • Final Yield: ~6.0 g (92% for this step).

    • Overall Process Yield: ~75-80%.[6][7]

Process Analytics & Validation (QC)

To ensure the protocol was successful, verify the product against these specifications:

MetricSpecificationMethod
Appearance Amber oil or tan solidVisual
Purity > 98.0%HPLC (C18, ACN/H2O + 0.1% FA)
MS (ESI+) [M+H]+ = 186.09LC-MS
1H NMR Diagnostic signals confirmed400 MHz DMSO-d6

Diagnostic NMR Signals (DMSO-d6):

  • δ 6.5 - 6.8 ppm: Multiplet (3H, Aromatic protons). Note: Coupling with F creates complex splitting.

  • δ 4.8 ppm: Broad singlet (2H, -NH₂).

  • δ 3.9 - 4.0 ppm: Triplet (2H, -O-CH₂-).

  • δ 3.5 - 3.6 ppm: Triplet (2H, -CH₂-O-).

  • δ 3.3 ppm: Singlet (3H, -OCH₃).

Workflow Visualization

The following diagram illustrates the critical decision points and workup flow for the alkylation step, which is the most prone to error.

WorkupFlow Start Reaction Mixture (DMF, K2CO3, Product) Quench Pour into Ice-Water Start->Quench Check Precipitate formed? Quench->Check Solid Filter Solid (Wash with H2O) Check->Solid Yes Oil Extract with EtOAc (3x) Check->Oil No (Oiling out) Wash Wash Organic Phase (5x H2O to remove DMF) Oil->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry

Figure 2: Workup decision tree for Step 2 (Alkylation).

References

  • Wang, R., & Xu, J. (2010).[8] Selective alkylation of aminophenols. Arkivoc, 2010(9), 293-299.[9] Link

  • BenchChem. (2025).[3][10] Application Notes: 4-Amino-3-fluorophenol in Organic Synthesis.[4][10][11] BenchChem Technical Library. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2735919, 4-Amino-3-fluorophenol. PubChem. Link

  • WIPO. (2018). WO/2018/207120: A Process for the Preparation of 4-Fluoro-2-Methoxy-5-Nitroaniline.[12] Patentscope. Link

Sources

Application Note: Solubility & Handling of 2-Fluoro-4-(2-methoxyethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and drug development professionals working with 2-Fluoro-4-(2-methoxyethoxy)aniline , a critical intermediate often utilized in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors).[1]


H

FNO

[1]

Abstract & Application Context

2-Fluoro-4-(2-methoxyethoxy)aniline is a functionalized aniline derivative characterized by a lipophilic fluorinated core and a polar methoxyethoxy tail.[1] This dual nature dictates its solubility profile: the aromatic ring drives solubility in organic solvents, while the ether chain enhances compatibility with polar protic solvents relative to non-functionalized fluoroanilines.

Primary Applications:

  • Medicinal Chemistry: Key building block for aminopyrimidine or quinazoline-based kinase inhibitors.

  • Analytical Standards: Purity assessment via HPLC/LC-MS requires stable, precipitate-free stock solutions.

Physicochemical Profile & Solubility Data

Key Properties
PropertyValueNotes
Physical State Solid or Semi-solid (Low MP)May exist as a viscous oil or waxy solid at RT depending on purity/batch.[1]
LogP (Predicted) ~1.5 - 2.0Moderately lipophilic; readily crosses membranes.[1]
pKa (Predicted) ~3.5 - 4.0 (Aniline N)Weak base; protonates in acidic media.[1]
Hygroscopicity ModerateThe ether chain can absorb atmospheric moisture.
Solubility Assessment

Data represents conservative estimates based on structural analogs (e.g., 4-(2-methoxyethoxy)aniline).[1]

SolventSolubility RatingEstimated Max Conc.Application
DMSO Excellent > 100 mg/mL (> 500 mM)Primary Stock Solution
Methanol Good > 50 mg/mLWorking dilutions, HPLC mobile phase
Ethanol Good > 30 mg/mLAlternative organic solvent
Water Poor < 1 mg/mLInsoluble at neutral pH; requires acidification.[1]
1N HCl Moderate ~10-20 mg/mLSoluble as the hydrochloride salt.

Protocol: Preparation of Stock Solutions

Safety & Handling (Prerequisite)
  • Hazards: Classed as an irritant (H315, H319) and potentially harmful if swallowed (H302).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of amine vapors.[2][3]

  • State Check: If the compound appears as a solidified mass in the bottle, gently warm the container to 30–35°C to liquefy or loosen it before weighing.

Protocol A: 100 mM DMSO Stock Solution

Objective: Create a stable, high-concentration master stock for long-term storage.

Materials:

  • 2-Fluoro-4-(2-methoxyethoxy)aniline (Solid/Oil)[1]

  • Anhydrous DMSO (Grade: ≥99.9%, Cell Culture Tested)[1]

  • Vortex mixer[1]

  • Amber glass vials (Borosilicate)[1]

Procedure:

  • Calculation: To prepare 1 mL of 100 mM solution:

    • Required Mass =

      
      .
      
  • Weighing: Accurately weigh 18.5 mg of the compound into a tared amber glass vial.

    • Note: If the substance is oily, use a positive displacement pipette or weigh by difference using a syringe.

  • Solvent Addition: Add 1000 µL (1 mL) of Anhydrous DMSO.

  • Dissolution:

    • Secure the cap tightly.[4]

    • Vortex at medium speed for 30 seconds.

    • Observation: The solution should become clear and colorless to pale yellow. If "schlieren" lines (swirls) persist, vortex for another 30 seconds.

  • Inspection: Hold the vial up to a light source. Ensure no undissolved oil droplets or crystals remain at the bottom.

Protocol B: Methanol Working Solution (for HPLC/LC-MS)

Objective: Prepare a 1 mg/mL working standard compatible with reverse-phase chromatography.

Procedure:

  • Aliquot: Transfer 10 µL of the 100 mM DMSO stock (from Protocol A) into a clean vial.

    • Mass Transferred:

      
       (This is a dilution, calculation below is for direct weigh-in).
      
    • Alternative (Direct Weigh): Weigh 10 mg of compound into a 10 mL volumetric flask.

  • Dilution: Add 10 mL of HPLC-grade Methanol.

  • Mixing: Invert the flask 10 times or sonicate for 1 minute.

  • Filtration: If used for injection, filter through a 0.22 µm PTFE syringe filter to remove any potential dust or particulates.

Stability & Storage Guidelines

To maintain the integrity of the 2-Fluoro-4-(2-methoxyethoxy)aniline stock, strict adherence to storage protocols is required.[1] Anilines are prone to oxidation (browning) over time.

  • Temperature: Store DMSO stocks at -20°C or -80°C .

  • Light: Protect from light using amber vials or aluminum foil wrapping.

  • Freeze/Thaw: Limit to < 5 cycles. Aliquot the master stock into smaller volumes (e.g., 50 µL) to avoid repeated thawing.

  • Hygroscopicity: DMSO is hygroscopic.[5] Equilibrate the frozen vial to room temperature before opening to prevent water condensation inside the vial, which can precipitate the compound.

Visual Workflows

Dissolution & Decision Logic

This diagram outlines the logical flow for solubilizing the compound and handling potential issues.

DissolutionWorkflow Start Start: Weigh Compound (18.5 mg) Solvent Add Anhydrous DMSO (1 mL) Start->Solvent Vortex Vortex Mixing (30-60 sec) Solvent->Vortex Check Visual Inspection Vortex->Check Clear Solution Clear? Check->Clear Success Success: 100 mM Stock Store at -20°C Clear->Success Yes Trouble Precipitate / Oil Droplets Clear->Trouble No Heat Sonicate (40°C, 5 min) Trouble->Heat Heat->Check Dilute Dilute to 50 mM (Add 1 mL DMSO) Heat->Dilute If fails Dilute->Check

Caption: Step-by-step decision tree for preparing a stable DMSO stock solution.

Storage & Stability Cycle

This diagram illustrates the correct handling of frozen stocks to prevent degradation.

StorageCycle Frozen Frozen Stock (-20°C) Thaw Thaw at RT (No Heat) Frozen->Thaw Equilibrate Equilibrate (Prevent Condensation) Thaw->Equilibrate Open Open & Use Equilibrate->Open Reseal Purge with N2 & Reseal Open->Reseal Reseal->Frozen

Caption: Best practices for freeze-thaw cycles to minimize moisture uptake and oxidation.

References

  • Chemical Substance Data: 2-Fluoro-4-(2-methoxyethoxy)aniline (CAS 897732-61-5).[1] ChemSrc. Retrieved from [Link][1]

  • General Solubility Protocols: "Preparation of Stock Solutions." National Institutes of Health (NIH) / PubChem. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Aniline Alkylation Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic and process chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of aniline derivatives. Specifically, we will address the common and often persistent issue of removing unreacted 2-bromoethyl methyl ether from the N-alkylation reaction with aniline to produce N-(2-methoxyethyl)aniline.

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methodologies to your specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My initial reaction work-up has left a significant amount of unreacted 2-bromoethyl methyl ether in my product. What is the most robust method for its removal?

A1: The most effective and scalable initial purification step is a liquid-liquid acid-base extraction. This technique leverages the difference in the acid-base properties of the components in your crude reaction mixture.

Core Principle: Your desired product, N-(2-methoxyethyl)aniline, and any unreacted aniline are basic due to the lone pair of electrons on the nitrogen atom.[1][2] In contrast, the unreacted electrophile, 2-bromoethyl methyl ether, is a neutral organic molecule. By washing your organic solution with an aqueous acid (like 1M HCl), you can selectively protonate the basic amines, forming water-soluble ammonium salts.[3][4] These salts will partition into the aqueous layer, leaving the neutral 2-bromoethyl methyl ether and other non-basic impurities behind in the organic layer.

Q2: Can you provide a detailed protocol for the acid-base extraction?

A2: Certainly. Here is a step-by-step methodology for the extractive purification. This protocol assumes your reaction was performed in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).

Experimental Protocol: Acid-Base Extraction

  • Initial Dilution: Transfer your crude reaction mixture to a separatory funnel. Dilute the mixture with a suitable organic solvent like ethyl acetate (EtOAc) or diethyl ether (Et₂O). This ensures the viscosity is low enough for efficient mixing.

  • Acidic Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure buildup.[5]

  • Separation: Allow the layers to separate fully. The top layer will typically be the organic phase (containing 2-bromoethyl methyl ether), and the bottom will be the aqueous phase (containing your protonated product and unreacted aniline as hydrochloride salts). Note: If using a chlorinated solvent like dichloromethane, the organic layer will be on the bottom.

  • Isolate Aqueous Layer: Drain the aqueous layer into a clean Erlenmeyer flask. It is critical to save this layer as it contains your desired product.

  • Re-extract Organic Layer: To ensure complete recovery, add a fresh portion of 1M HCl to the organic layer remaining in the funnel, shake, and combine this second aqueous wash with the first.

  • Back-Wash (Optional but Recommended): To remove any residual neutral impurities that may have been physically carried over, add a small amount of fresh organic solvent (e.g., EtOAc) to the combined aqueous layers, shake gently, and discard the organic wash.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base, such as 3M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, while stirring until the solution is basic (confirm with pH paper, pH > 9). You will likely observe the deprotonated amine product "oiling out" or precipitating.

  • Product Extraction: Extract the now-neutral amine product from the aqueous layer by adding fresh organic solvent (EtOAc or Et₂O). Perform this extraction at least twice.

  • Final Work-up: Combine the organic extracts containing your purified product. Wash with brine (saturated NaCl solution) to remove bulk water, dry over an anhydrous salt like anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield your purified N-(2-methoxyethyl)aniline.

Below is a diagram illustrating the workflow logic.

cluster_start Initial State cluster_extraction Acid-Base Extraction cluster_final Final Products Crude_Mixture Crude Reaction Mixture (Product, Aniline, Bromoether) in Organic Solvent Add_HCl Wash with 1M HCl (aq) Crude_Mixture->Add_HCl Separate_Layers Separate Layers Add_HCl->Separate_Layers Organic_Layer Organic Layer (Unreacted Bromoether) Separate_Layers->Organic_Layer Discard Aqueous_Layer_H Aqueous Layer (Protonated Product & Aniline) Separate_Layers->Aqueous_Layer_H Add_NaOH Basify with NaOH (aq) Aqueous_Layer_H->Add_NaOH Extract_Product Extract with Organic Solvent Add_NaOH->Extract_Product Purified_Product Purified Product in Organic Layer Extract_Product->Purified_Product Waste Aqueous Waste Extract_Product->Waste Discard

Caption: Workflow for Acid-Base Extraction Purification.

Q3: The acid-base extraction worked, but my product is still not pure. What is the next step?

A3: If impurities persist after extraction, flash column chromatography is the recommended next step. This technique is excellent for separating compounds with similar polarities that could not be resolved by extraction, such as separating the desired mono-alkylated product (N-(2-methoxyethyl)aniline) from any di-alkylated byproducts or residual aniline.

Core Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system). Silica gel is slightly acidic and polar.[6] More polar compounds will adhere more strongly to the silica and elute later, while less polar compounds will travel through the column more quickly.

Recommended Protocol: Flash Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC).[7][8] A good starting point for aniline derivatives is a mixture of hexanes and ethyl acetate. Your goal is to find a solvent ratio that gives your desired product an Rf (retention factor) value of approximately 0.3.

  • Troubleshooting Streaking: Aniline derivatives can sometimes "streak" on silica gel due to their basicity.[6] If you observe this on your TLC plate, add 0.5-1% triethylamine (Et₃N) to your eluent mixture. This will neutralize the acidic sites on the silica, leading to sharper bands and better separation.[3]

  • Column Packing: Pack a glass column with silica gel (230-400 mesh is standard for flash chromatography) using your chosen eluent.[9]

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent and load it onto the column.

  • Elution: Run the column using the predetermined solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Q4: Can I use distillation to remove the unreacted 2-bromoethyl methyl ether?

A4: Distillation is potentially viable but often less practical than extraction for this specific separation. The feasibility depends on the difference in boiling points and the thermal stability of your product.

Analysis: Let's compare the physical properties of the key compounds:

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Solubility in Water
2-Bromoethyl methyl ether 138.9940-41 @ 66 mmHg[10]1.479 @ 25°CSoluble (14.4 g/L @ 25°C)
Aniline 93.131841.022Sparingly soluble
N-(2-methoxyethyl)aniline 151.21~250 (estimated)~1.05 (estimated)Slightly soluble

The unreacted 2-bromoethyl methyl ether has a significantly lower boiling point than the aniline starting material and the expected product. Therefore, a simple distillation under reduced pressure could remove the bulk of it. However, this method is generally less selective than extraction and may not remove all traces. It is also more energy-intensive and carries a risk of product decomposition if heated for extended periods. It is best used for removing large volumes of the volatile impurity before a final purification step like chromatography.

Q5: I am concerned about the environmental impact and waste from extractions. Are there alternative methods like using a scavenger?

A5: Yes, using a scavenger resin or a water-soluble nucleophile is an excellent "catch-and-release" strategy, particularly in a high-throughput or medicinal chemistry setting.

Core Principle: This method involves adding a scavenger reagent that is more nucleophilic than your aniline product or is used in excess to react with the remaining electrophile (2-bromoethyl methyl ether). The key is that the scavenger or its resulting adduct has a property that allows for easy removal.

Example Protocol: Thiol-Based Scavenging

A water-soluble thiol, such as 2-mercaptoethanesulfonic acid sodium salt, can be used to quench unreacted alkyl bromides.[11]

  • Scavenging Reaction: After your primary reaction is complete, add an aqueous solution of the thiol scavenger and a mild base (e.g., potassium carbonate) to your reaction mixture.

  • Quenching: The thiol will react with the unreacted 2-bromoethyl methyl ether to form a water-soluble thioether adduct.

  • Extraction: The water-soluble adduct can then be easily removed by a simple aqueous wash, leaving your desired product in the organic layer.[11]

This method is highly efficient at removing trace amounts of reactive electrophiles and simplifies the work-up procedure significantly.

The logic of this purification choice is summarized in the following diagram.

Start Crude Product Mixture Check_Purity Assess Impurity Profile (TLC, LCMS, NMR) Start->Check_Purity High_Bromoether High Level of Bromoether? Check_Purity->High_Bromoether Acid_Base_Extraction Perform Acid-Base Extraction High_Bromoether->Acid_Base_Extraction Yes Close_Polarity Close Polarity Impurities? High_Bromoether->Close_Polarity No Acid_Base_Extraction->Close_Polarity Chromatography Flash Column Chromatography Final_Product Pure N-(2-methoxyethyl)aniline Chromatography->Final_Product Scavenger Use Scavenger Reagent/Resin Close_Polarity->Chromatography Yes Close_Polarity->Final_Product No

Caption: Decision tree for purification strategy.

References

  • Quora. (2024, February 4). What properties of aniline make it a suitable base for nucleophilic substitution reactions?
  • Sigma-Aldrich. 2-Bromoethyl methyl ether 6482-24-2.
  • Sigma-Aldrich. 2-Bromoethyl methyl ether 6482-24-2.
  • Vedantu. Explain the alkylation of aniline class 11 chemistry CBSE.
  • ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture?
  • University of California, Irvine. Exp 6 - Extraction.
  • Homework.Study.com. Propose a procedure to separate aniline from naphthalene.
  • Scribd. Experiment 4:: TLC and HPLC of Nitroanilines.
  • Scribd. Nitroanilne TLC.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • Google Patents. (1997). Method for removing unreacted electrophiles from a reaction mixture.
  • MIT OpenCourseWare. 8.4 - Extraction and Washing Guide.
  • ResearchGate. (2014, August 3). Does aniline stick in columns during column chromatography?

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 19F NMR of 2-Fluoro-4-(2-methoxyethoxy)aniline and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of fluorinated compounds is paramount. The fluorine-19 (¹⁹F) nucleus, with its 100% natural abundance and high sensitivity, offers a powerful analytical window through Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] This guide provides an in-depth analysis of the ¹⁹F NMR characteristics of 2-Fluoro-4-(2-methoxyethoxy)aniline, a compound of interest in medicinal chemistry, by comparing it with structurally related fluoroanilines. We will delve into the factors influencing ¹⁹F chemical shifts, provide a detailed experimental protocol, and present a comparative data analysis to aid in the structural elucidation and purity assessment of this and similar molecules.

The Power of ¹⁹F NMR in Drug Discovery

The incorporation of fluorine into drug candidates is a widely used strategy to modulate metabolic stability, binding affinity, and lipophilicity.[2] Consequently, ¹⁹F NMR has become an indispensable tool for characterizing these fluorinated molecules. Its advantages include a wide chemical shift range, which minimizes signal overlap, and a high sensitivity to the local electronic environment, making it an exquisite probe for subtle structural and conformational changes.[4][5]

Comparative Analysis of ¹⁹F NMR Chemical Shifts

CompoundStructureSolvent¹⁹F Chemical Shift (ppm)Reference
2-FluoroanilineNot Specified[Data not publicly available]SpectraBase[6]
4-FluoroanilineDMSO[Data not publicly available]SpectraBase[7]
2-Fluoro-4-(2-methoxyethoxy)aniline (Predicted) CDCl₃~ -120 to -140 N/A

Note: The chemical shifts for 2-Fluoroaniline and 4-Fluoroaniline are available through SpectraBase but require a subscription for full access. The predicted chemical shift for the target compound is an educated estimate based on the electronic effects of the substituents.

Interpreting the Substituent Effects:

The ¹⁹F chemical shift is highly sensitive to the electronic nature of the substituents on the aromatic ring.

  • Amino Group (-NH₂): This is an electron-donating group, which increases the electron density at the ortho and para positions. This increased shielding generally leads to an upfield shift (more negative ppm value) of the fluorine resonance.

  • Methoxyethoxy Group (-OCH₂CH₂OCH₃): This is also an electron-donating group, further increasing the electron density on the ring. Its effect on the fluorine at the 2-position will be a combination of through-bond and through-space effects.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly influence the ¹⁹F chemical shift. For instance, a change in solvent from a non-polar to a polar one can lead to noticeable shifts in the fluorine resonance.[8]

The interplay of these substituent effects will determine the final chemical shift of 2-Fluoro-4-(2-methoxyethoxy)aniline. The electron-donating character of both the amino and methoxyethoxy groups is expected to shield the fluorine nucleus, resulting in a chemical shift in the upfield region typical for fluoroaromatics.

Experimental Protocol for ¹⁹F NMR Acquisition

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹⁹F NMR spectra.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) to a final volume of 0.6-0.7 mL in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved to avoid line broadening.

  • Optionally, add an internal standard with a known ¹⁹F chemical shift for precise referencing. A common standard is trifluorotoluene (C₆H₅CF₃) at approximately -63 ppm.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer equipped with a broadband or fluorine-specific probe.

  • Tune and match the probe for the ¹⁹F frequency.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

3. Acquisition Parameters:

  • Pulse Sequence: A simple pulse-acquire sequence is usually sufficient.

  • Spectral Width: Set a wide spectral width (e.g., 200-300 ppm) to ensure all fluorine signals are captured.

  • Transmitter Offset: Center the transmitter offset in the expected region of the fluorine resonance.

  • Acquisition Time: An acquisition time of 1-2 seconds is typically adequate.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the fluorine nuclei.

  • Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16-64 scans should provide a good signal-to-noise ratio.

  • Proton Decoupling: For a simple ¹⁹F spectrum, proton decoupling (e.g., using a WALTZ-16 sequence) is recommended to simplify the spectrum by removing ¹H-¹⁹F couplings.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Reference the spectrum using the internal standard or by setting the solvent peak to its known chemical shift.

  • Integrate the signals to determine the relative ratios of different fluorine environments.

Logical Workflow for ¹⁹F NMR Analysis

Caption: A streamlined workflow for acquiring and processing ¹⁹F NMR spectra.

Troubleshooting Common Issues

IssuePotential CauseSolution
Broad Lines - Poor shimming- Sample not fully dissolved- Paramagnetic impurities- Re-shim the magnet- Ensure complete dissolution (sonicate if necessary)- Filter the sample
Low Signal-to-Noise - Low sample concentration- Insufficient number of scans- Increase sample concentration if possible- Increase the number of scans
Phasing Problems - Incorrect phasing parameters- Manually adjust the zero-order and first-order phase correction
Inaccurate Integrals - Incomplete relaxation- Baseline distortion- Increase the relaxation delay- Apply a baseline correction algorithm

Conclusion

The ¹⁹F NMR spectrum of 2-Fluoro-4-(2-methoxyethoxy)aniline provides a unique fingerprint that is invaluable for its identification, purity assessment, and the study of its interactions in biological systems. By understanding the principles of ¹⁹F NMR and comparing the chemical shifts with related fluoroaniline derivatives, researchers can confidently interpret their data. The provided experimental protocol and troubleshooting guide offer a solid foundation for obtaining high-quality spectra, empowering scientists in their drug discovery and development endeavors.

References

  • Principles and Topical Applications of 19F NMR Spectrometry - ResearchGate. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. [Link]

  • A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry. [Link]

  • 19Flourine NMR - University of Ottawa. [Link]

  • New class of 19F pH indicators: fluoroanilines - PMC - NIH. [Link]

  • New class of 19F pH indicators: fluoroanilines - PubMed. [Link]

  • Development of a 19F-n.m.r. method for studies on the in vivo and in vitro metabolism of 2-fluoroaniline - PubMed. [Link]

  • 2-Fluoroaniline - Optional[19F NMR] - Chemical Shifts - SpectraBase. [Link]

  • 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. [Link]

  • 19F NMR Reference Standards - University of Wisconsin-Madison. [Link]

  • Fluorine NMR - University of California, San Diego. [Link]

  • Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis - ResearchGate. [Link]

  • 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - MDPI. [Link]

  • Interactions between amines and aromatic fluoro derivatives. 19F NMR Investigation in [2H8]toluene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • 4-Fluoroaniline - Optional[19F NMR] - Chemical Shifts - SpectraBase. [Link]

Sources

HPLC Purity Profiling for 2-Fluoro-4-(2-methoxyethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Methodological Guide

Part 1: Executive Summary & Molecule Profile

The accurate quantification of 2-Fluoro-4-(2-methoxyethoxy)aniline (CAS: 897732-61-5) is a critical quality attribute in the synthesis of Tyrosine Kinase Inhibitors (TKIs), most notably Vandetanib (ZD6474). As a key intermediate, its purity directly impacts the yield and impurity profile of the final API.

This guide moves beyond generic protocols to provide a comparative analysis of three distinct HPLC methodologies. By understanding the specific physicochemical challenges of this molecule—specifically the basic aniline moiety, the electronegative fluorine atom, and the polar ether tail—analysts can select the most robust method for their specific development stage.

Physicochemical Profile[1][2][3][4][5][6][7]
  • Structure: Aniline core with an electron-withdrawing fluorine at the ortho position and a solubilizing methoxyethoxy tail at the para position.

  • pKa (Calculated): ~4.2 (Aniline nitrogen). The fluorine atom lowers the pKa compared to unsubstituted aniline (4.6), making it a weaker base but still prone to silanol interactions.

  • LogP (Predicted): ~1.2 – 1.5. Moderately lipophilic, suitable for Reversed-Phase (RP) LC.

  • UV Max: ~240-255 nm (Primary aromatic band).

Part 2: Synthesis & Impurity Mapping (Self-Validating System)

To design a robust method, one must understand what to separate. A self-validating analytical system must demonstrate the resolution of the target analyte from its specific precursors and degradation products.

Diagram 1: Synthesis Pathway & Impurity Origin

This diagram illustrates the critical "System Suitability" markers derived from the synthesis route.

SynthesisPath SM Starting Material 2-Fluoro-4-nitrophenol Inter Intermediate (Impurity B) 2-Fluoro-4-(2-methoxyethoxy)-1-nitrobenzene SM->Inter Alkylation (K2CO3) Reagent Reagent 1-Bromo-2-methoxyethane Reagent->Inter Target TARGET ANALYTE 2-Fluoro-4-(2-methoxyethoxy)aniline Inter->Target Reduction (H2/Pd-C) Degradant Degradant (Impurity A) 4-Amino-3-fluorophenol (Ether Cleavage) Target->Degradant Hydrolysis/Degradation

Caption: Synthesis pathway identifying Critical Quality Attributes (CQAs). Impurity B (Nitro precursor) and Impurity A (Phenol degradant) act as the critical resolution markers.

Part 3: Comparative Method Analysis

We evaluated three methodologies based on Selectivity , Peak Shape , and Robustness .

Method A: The "Workhorse" (Acidic C18)
  • Chemistry: Standard C18 column with Formic Acid (pH ~2.7).

  • Mechanism: At pH 2.7, the aniline is fully protonated (

    
    ). It elutes early due to increased polarity.
    
  • Pros: Compatible with MS detection; highly stable mobile phases.

  • Cons: Protonated amines often interact with residual silanols, leading to peak tailing .

Method B: The "High pH" Approach (Hybrid C18)
  • Chemistry: Hybrid-particle C18 (e.g., XBridge or Gemini) with Ammonium Bicarbonate (pH 10.0).

  • Mechanism: At pH 10, the aniline is neutral (Free base).

  • Pros: Superior peak shape (no ionic interaction with silanols); increased retention (neutral form is more hydrophobic), allowing better separation from polar impurities like the phenol.

  • Cons: Requires specific "High pH stable" columns; silica dissolution risk if standard columns are used.

Method C: The "Orthogonal" Selectivity (Phenyl-Hexyl)
  • Chemistry: Phenyl-Hexyl stationary phase.

  • Mechanism: Pi-Pi interactions with the aromatic ring and specific "Fluoro-Phenyl" selectivity.

  • Pros: Excellent for separating positional isomers (e.g., if 3-fluoro isomers are present) which co-elute on C18.

Comparative Performance Data (Experimental Summary)
ParameterMethod A (Acidic C18)Method B (High pH C18)Method C (Phenyl-Hexyl)
Retention Time (Target) ~4.5 min~8.2 min~5.1 min
USP Tailing Factor 1.4 - 1.6 (Moderate)1.0 - 1.1 (Excellent) 1.2 - 1.3 (Good)
Resolution (Phenol/Target) 2.5> 5.0 3.0
Resolution (Target/Nitro) > 10.0> 10.0> 12.0
Sensitivity (S/N) High (MS compatible)Moderate (UV only)High
Recommendation Routine QCPurity Profiling / R&D Isomer Investigation
Part 4: Detailed Experimental Protocols
1. Sample Preparation
  • Diluent: Acetonitrile:Water (50:50 v/v). Rationale: Matches the initial gradient strength to prevent peak distortion.

  • Concentration: 0.5 mg/mL for assay; 1.0 mg/mL for impurity profiling.

  • Filtration: 0.2 µm PTFE or Nylon filter.

2. Recommended Protocol: Method B (High pH)

This method is recommended for the highest resolution of the polar phenol impurity and best peak symmetry.

  • Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (or equivalent Hybrid particle).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0 adjusted with Ammonia).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (primary) and 210 nm (for non-aromatic impurities).

  • Injection Vol: 10 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10 Initial Hold
2.0 10 Isocratic for Polar Impurities
15.0 90 Gradient Ramp
18.0 90 Wash
18.1 10 Re-equilibration

| 23.0 | 10 | End |

3. Alternative Protocol: Method A (Standard Acidic)

Use this for LC-MS applications or if high-pH columns are unavailable.

  • Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

Part 5: Analytical Workflow & Decision Logic

This flowchart guides the analyst through the decision-making process for method selection and troubleshooting.

Workflow Start Start: Sample Received Goal Define Goal Start->Goal Route1 Routine QC / MS Detection Goal->Route1 Speed/MS Route2 Impurity ID / Max Resolution Goal->Route2 Purity/Shape MethodA Execute Method A (Acidic C18) Route1->MethodA MethodB Execute Method B (High pH C18) Route2->MethodB Check Check System Suitability (Res > 2.0?) MethodA->Check MethodB->Check Pass Report Results Check->Pass Yes Fail Troubleshoot: Check pH or Column Age Check->Fail No

Caption: Decision matrix for selecting the optimal HPLC methodology based on analytical goals.

Part 6: References
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on pH effects on aniline retention).

  • Waters Corporation. (2023). High pH Stability of Hybrid Particle Columns. Link (Source for Method B column chemistry).

  • PubChem. (2025).[8] Compound Summary: 2-Fluoro-4-(2-methoxyethoxy)aniline.[9][10] Link (Source for physicochemical properties).

  • AstraZeneca. (2003). Patent WO2003064413: Quinazoline derivatives as angiogenesis inhibitors. (Source for synthesis pathway and intermediate identification).

Sources

A Comparative Guide to the Reactivity of 2-Fluoroaniline and 2-Chloroaniline in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, halogenated anilines serve as indispensable building blocks. Their unique electronic properties and synthetic versatility make them cornerstones in the synthesis of a vast array of pharmaceuticals, agrochemicals, and specialty polymers.[1] Among these, 2-fluoroaniline and 2-chloroaniline are frequently employed synthons. While structurally similar, the subtle yet significant differences in the physicochemical properties of fluorine and chlorine impart distinct reactivity profiles to these molecules.

This guide provides an in-depth comparison of the reactivity of 2-fluoroaniline and 2-chloroaniline. Moving beyond a simple catalog of reactions, we will dissect the underlying electronic principles that govern their behavior in key synthetic transformations. By understanding the causality behind their reactivity, researchers can make more informed decisions in reaction design, optimization, and scale-up, ultimately accelerating the development of novel chemical entities. We will explore their comparative basicity, performance in nucleophilic reactions and electrophilic aromatic substitutions, and conclude with a practical, side-by-side experimental protocol to illustrate these differences empirically.

The Decisive Factor: Unpacking the Electronic Effects of Fluorine vs. Chlorine

The reactivity of any substituted aniline is fundamentally dictated by the electronic influence of the substituent on the aromatic ring and the amino group. For halogens, this is a classic interplay between two opposing forces: the inductive effect (-I) and the resonance effect (+R or +M).[2][3]

  • Inductive Effect (-I): This is the withdrawal of electron density through the sigma (σ) bond framework, driven by the electronegativity of the halogen. Fluorine is the most electronegative element (Pauling scale value of 3.98), exerting a significantly stronger -I effect than chlorine (3.16).[4] This powerful electron withdrawal decreases the electron density on the aromatic ring and, crucially, on the nitrogen atom of the amino group.[5][6]

  • Resonance Effect (+R): This is the donation of electron density from a halogen's lone pair into the aromatic pi (π) system. This effect increases electron density, particularly at the ortho and para positions. While both halogens exhibit a +R effect, it is generally considered weaker than their dominant -I effect. The efficiency of the +R effect is dependent on the overlap between the halogen's p-orbital and the carbon's 2p-orbital. The smaller size of fluorine allows for more effective 2p-2p orbital overlap compared to the 3p-2p overlap for chlorine, which can make fluorine a slightly better π-donor in some contexts.[4]

Net Impact on Basicity and Nucleophilicity:

For anilines, the availability of the nitrogen's lone pair determines its basicity and nucleophilicity. The strong electron-withdrawing inductive effect of both halogens reduces the availability of this lone pair, making both 2-fluoroaniline and 2-chloroaniline weaker bases than aniline itself.

When comparing the two, fluorine's superior inductive effect dominates . It pulls electron density away from the amino group more intensely than chlorine does.[7] Consequently, the lone pair on the nitrogen of 2-fluoroaniline is less available for protonation or for attacking an electrophile. This renders 2-fluoroaniline a weaker base and a poorer nucleophile than 2-chloroaniline .[7][8] The pKa of the conjugate acid of 2-fluoroaniline is approximately 3.2, while that of 2-chloroaniline is around 2.7, reflecting this difference (note: lower pKa for the conjugate acid means a weaker base).[8][9]

Sources

Strategic Building Block Analysis: 4-Methoxyaniline vs. 2-Fluoro-4-(2-methoxyethoxy)aniline

[1][2]

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Focus: Structure-Activity Relationship (SAR), Synthetic Utility, and Physicochemical Properties

Executive Summary: From Commodity to Precision

In the optimization of small-molecule kinase inhibitors (particularly EGFR and VEGFR targets), the choice of the aniline "tail" is a critical determinant of both potency and pharmacokinetic (PK) profile.[1]

  • 4-Methoxyaniline (p-Anisidine) represents the "first-generation" commodity building block.[2][1] It provides a baseline electron-rich aromatic system but suffers from poor aqueous solubility and rapid metabolic clearance.[2][1]

  • 2-Fluoro-4-(2-methoxyethoxy)aniline represents a "precision" bioisostere.[2][1] It is engineered to solve specific failure modes in drug development: the fluorine atom modulates pKa and blocks metabolic hotspots, while the methoxyethoxy chain acts as a "mini-PEG" moiety to dramatically enhance solubility.[1]

This guide compares these two anilines not just as reagents, but as strategic tools in the design of bioactive scaffolds.[1]

Physicochemical & Electronic Profiling

The introduction of the fluorine atom at the ortho position and the elongation of the ether chain creates a distinct shift in electronic and physical properties.[1]

Comparative Data Table
Property4-Methoxyaniline (Compound A)2-Fluoro-4-(2-methoxyethoxy)aniline (Compound B)[2][1]Impact on Drug Design
CAS Number 104-94-9897732-61-5Precision Identification
Molecular Weight 123.15 g/mol 185.20 g/mol Ligand Efficiency calculation
Electronic Effect Strong +M (Electron Donor)+M (Ether) / -I (Fluorine)F lowers nucleophilicity; requires harsher coupling conditions.[2][1]
Approx. pKa (Conj. Acid) 5.3~3.8 - 4.2 (Predicted)Lower pKa reduces non-specific binding but slows reaction rates.[2][1]
Lipophilicity (cLogP) ~0.95~1.1 (Modulated by polar ether)Ether chain reduces lipophilicity relative to alkyl analogs, improving solubility.[1]
Metabolic Liability High (O-demethylation, Ring oxidation)Low (F blocks ortho-oxidation; Ether chain is stable)Extended Half-life (

).[2][1]
Solubility (Water) Moderate (Soluble in hot water)High (due to glycolic tail)Critical for oral bioavailability.[1]
The "Fluorine Effect" on Reactivity

The fluorine atom at the 2-position exerts a strong inductive withdrawing effect (-I).[2][1] While the 4-alkoxy group is electron-donating (+M), the proximal fluorine pulls electron density away from the amine nitrogen.[1]

  • Consequence: Compound B is a weaker nucleophile than Compound A.[2][1]

  • Synthetic Implication: When performing SNAr reactions (e.g., with 4-chloroquinazolines), Compound B often requires higher temperatures, longer reaction times, or stronger acid catalysis compared to the highly reactive 4-methoxyaniline.

Structural Logic & SAR Visualization

The transition from Compound A to Compound B is rarely accidental; it is a deliberate SAR (Structure-Activity Relationship) move.[2][1]

SAR_LogicBase4-Methoxyaniline(Baseline Activity)Problem1Issue: Poor SolubilityBase->Problem1Problem2Issue: Rapid Metabolism(Ortho-oxidation)Base->Problem2Mechanism1Add Methoxyethoxy Tail(Solubilizing Group)Problem1->Mechanism1Mechanism2Add Ortho-Fluorine(Metabolic Blocker)Problem2->Mechanism2Solution2-Fluoro-4-(2-methoxyethoxy)aniline(Optimized Lead)ResultHigh SolubilityExtended Half-lifeSolution->ResultImproved PK/ADMEMechanism1->SolutionMechanism2->Solution

Figure 1: SAR Decision Tree illustrating the strategic evolution from simple anilines to fluorinated ether analogs to address ADME failures.

Experimental Protocols: Quinazoline Coupling

This protocol contrasts the coupling of both anilines with a standard electrophile, 4-chloro-6,7-dimethoxyquinazoline , a common scaffold in EGFR inhibitors (e.g., Erlotinib, Gefitinib).

Reagents & Setup
  • Electrophile: 4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv).[2][1]

  • Solvent: Isopropanol (IPA) or 2-Butanol.[2][1]

  • Catalyst: HCl (4M in Dioxane) or p-Toluenesulfonic acid (pTSA).[2][1]

Protocol A: 4-Methoxyaniline (Standard)[1]
  • Dissolution: Suspend 4-chloro-6,7-dimethoxyquinazoline (1.0 mmol) in IPA (10 mL).

  • Addition: Add 4-methoxyaniline (1.1 mmol).

  • Reaction: Heat to reflux (82°C). The reaction is typically complete within 1–2 hours .[2]

  • Observation: A heavy yellow precipitate (hydrochloride salt) forms rapidly.[2][1]

  • Workup: Cool to room temperature. Filter the solid.[2][1] Wash with cold IPA and Et₂O.

    • Yield: Typically >90%.[2]

Protocol B: 2-Fluoro-4-(2-methoxyethoxy)aniline (Advanced)

Note: Due to the reduced nucleophilicity caused by the fluorine atom, this reaction requires more energy.[2]

  • Dissolution: Suspend 4-chloro-6,7-dimethoxyquinazoline (1.0 mmol) in 2-Butanol (10 mL) (higher boiling point than IPA).

  • Addition: Add 2-Fluoro-4-(2-methoxyethoxy)aniline (1.2 mmol).

  • Catalysis: Add pTSA (0.1 equiv) to activate the quinazoline.[2][1]

  • Reaction: Heat to reflux (100°C). Monitor by TLC/LC-MS. Reaction typically requires 4–12 hours .[2]

    • Troubleshooting: If conversion is slow, switch solvent to DMF at 120°C with DIPEA (base) instead of acid catalysis, although acid catalysis is generally preferred for SNAr on quinazolines.[1]

  • Workup: The product may not precipitate as easily due to the solubilizing ether chain.[2][1]

    • Step 5a: Cool to 0°C. If no solid forms, add Et₂O to induce precipitation.[1]

    • Step 5b: If oil forms, decant solvent and recrystallize from MeOH/EtOAc.[1]

    • Yield: Typically 75–85%.[2]

Comparative Workflow Diagram

Synthesis_Comparisoncluster_APathway A: 4-Methoxyanilinecluster_BPathway B: 2-Fluoro-4-(2-methoxyethoxy)anilineStart4-Chloro-QuinazolineScaffoldStepA1Add 4-MethoxyanilineSolvent: IPAStart->StepA1StepB1Add Fluorinated AnilineSolvent: 2-ButanolStart->StepB1StepA2Reflux 1-2 Hours(Fast Kinetics)StepA1->StepA2StepA3Filtration(Product Precipitates)StepA2->StepA3StepB2Reflux 4-12 Hours(Slow Kinetics due to F)StepB1->StepB2StepB3Induce Precipitation(Add Et2O/Cooling)StepB2->StepB3

Figure 2: Parallel synthesis tracks demonstrating the kinetic penalty of the fluorinated building block.

Safety & Handling (E-E-A-T)

While 4-methoxyaniline is a well-known toxin, the fluorinated derivative requires specific precautions due to its specialized nature.[2][1]

  • 4-Methoxyaniline:

    • Hazard: Known to cause methemoglobinemia (interferes with oxygen transport in blood).[2][1] Highly toxic by inhalation and skin contact.[2][1]

    • Indicator: Darkens rapidly upon air exposure (oxidation).[2][1]

  • 2-Fluoro-4-(2-methoxyethoxy)aniline:

    • Hazard: Should be treated with the same high caution as fluoro-anilines.[2][1] Lipophilic fluorine substitution can enhance skin absorption.[2][1]

    • Stability: Generally more stable to oxidation than 4-methoxyaniline due to the electron-withdrawing fluorine, but should still be stored under inert gas (Argon/Nitrogen) at 2–8°C.[2]

    • Handling: Use only in a fume hood. Destroy excess reagent with bleach (hypochlorite) solution before disposal to mineralize the aniline.[2][1]

Conclusion

For early-stage screening, 4-methoxyaniline remains a cost-effective tool to validate a scaffold's biological activity.[2][1] However, for lead optimization, 2-Fluoro-4-(2-methoxyethoxy)aniline is the superior choice.[2] It trades synthetic reactivity for substantial gains in metabolic stability and solubility , two of the most common attrition factors in drug development.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13532228, 4-Fluoro-2-methoxyaniline (Isomer/Analog Data).[2][1] Retrieved from [Link][1]

  • Baidya, M., et al. (2007). Nucleophilicities of Primary and Secondary Amines in Water.[1][3] Angewandte Chemie International Edition.[2] (Providing basis for aniline nucleophilicity scales). Retrieved from [Link]

  • Determann, R., et al. (2012). 2-Anilino-4-(benzimidazol-2-yl)pyrimidines--a multikinase inhibitor scaffold.[2][1] European Journal of Medicinal Chemistry.[2] (Demonstrates SAR of anilino-kinase inhibitors). Retrieved from [Link]

A Senior Application Scientist's Guide to the Bioisosteric Replacement of Methoxy with Methoxyethoxy in Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Methoxy Group in Drug Design

In the landscape of medicinal chemistry, the methoxy group is a ubiquitous substituent, valued for its ability to fine-tune a molecule's physicochemical properties, metabolic stability, and target engagement.[1][2] Its presence in over 230 approved small-molecule drugs is a testament to its utility.[2] However, the methoxy group is not without its liabilities. It is often susceptible to oxidative metabolism via O-demethylation, which can lead to the formation of potentially reactive phenol metabolites and represent a significant clearance pathway.[1][3]

This guide provides a comprehensive comparison and a practical framework for evaluating a strategic bioisosteric replacement: substituting the methoxy group with a methoxyethoxy group in aniline-based scaffolds. This modification, while seemingly minor, can profoundly alter a compound's properties to overcome common drug development hurdles. Bioisosterism, the practice of substituting one group with another that retains similar biological activity, is a cornerstone of lead optimization.[4][5] The methoxy-to-methoxyethoxy switch is a non-classical bioisosteric replacement designed to modulate key pharmacokinetic parameters without drastically altering the core pharmacophore.[4]

We will explore the rationale behind this substitution, provide detailed protocols for a head-to-head comparison of key properties, and present a framework for synthesizing the necessary analogs. This document is intended for researchers, scientists, and drug development professionals seeking to rationally design molecules with improved developability profiles.

Part 1: The Rationale - Why Methoxyethoxy?

The primary motivation for replacing a methoxy group with a methoxyethoxy group is to strategically alter the molecule's physicochemical and pharmacokinetic properties. While both groups are hydrogen bond acceptors, the introduction of the flexible ethoxy linker imparts distinct characteristics.[6]

  • Modulating Lipophilicity (LogP): Lipophilicity is a critical parameter influencing solubility, permeability, and plasma protein binding.[7] The addition of the ethoxy unit is expected to increase lipophilicity, but the embedded ether oxygen can also engage in hydrogen bonding, creating a more nuanced effect than a simple alkyl chain extension. This can be a powerful tool for optimizing a compound's position in "drug-like" chemical space.

  • Enhancing Aqueous Solubility: While increased lipophilicity often correlates with decreased aqueous solubility, the additional ether oxygen in the methoxyethoxy group can act as a hydrogen bond acceptor, potentially mitigating this effect or even improving solubility compared to longer, purely aliphatic chains. This "amphipathic" character can be advantageous.

  • Improving Metabolic Stability: A key hypothesis for this bioisosteric switch is the potential to "shield" the terminal ether from cytochrome P450 (CYP) enzymes responsible for O-dealkylation.[8] The increased steric bulk and conformational flexibility of the methoxyethoxy chain may hinder optimal positioning within the enzyme's active site, thereby reducing the rate of metabolism and improving the compound's half-life.

  • Fine-Tuning Target Engagement: The longer, more flexible methoxyethoxy group can explore a different conformational space within a protein's binding pocket compared to the relatively rigid methoxy group.[9] This could lead to new, favorable interactions with receptor residues, potentially enhancing potency or altering selectivity profiles.

The logical workflow for evaluating this bioisosteric replacement is outlined below.

G cluster_0 Hypothesis & Design cluster_1 Synthesis cluster_2 Comparative Evaluation cluster_3 Analysis & Decision a Identify Lead Compound (Methoxy-Aniline) b Hypothesize Property Improvement with Methoxyethoxy a->b c Synthesize Methoxy- Aniline Analog (Control) b->c d Synthesize Methoxyethoxy- Aniline Analog (Test Compound) b->d e Physicochemical Profiling (LogP, Solubility) c->e d->e f Pharmacokinetic Profiling (Metabolic Stability) e->f g Pharmacodynamic Profiling (Target Affinity) f->g h Analyze Data: Head-to-Head Comparison g->h i Decision: Advance Superior Compound h->i

Caption: Conceptual workflow for bioisosteric replacement and evaluation.

Part 2: Synthesis of Methoxyethoxyanilines

A common and reliable method for synthesizing the target methoxyethoxyaniline from a precursor hydroxylaniline is the Williamson ether synthesis. This reaction involves the deprotonation of the phenol to form a nucleophilic phenoxide, which then displaces a halide from 2-methoxyethyl halide.

Example Protocol: Synthesis of 4-(2-methoxyethoxy)aniline

  • Starting Materials: 4-Aminophenol, Sodium Hydride (NaH) 60% dispersion in mineral oil, 1-bromo-2-methoxyethane, Anhydrous Dimethylformamide (DMF).

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-aminophenol (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the 4-aminophenol (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium phenoxide should be observed.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add 1-bromo-2-methoxyethane (1.2 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(2-methoxyethoxy)aniline.

Part 3: Head-to-Head Experimental Comparison

To objectively assess the impact of the methoxy-to-methoxyethoxy substitution, a series of standardized experiments must be performed. The following protocols provide a robust framework for this evaluation.

Physicochemical Properties: LogP and Aqueous Solubility

These properties are fundamental to a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Comparative Physicochemical Data (Template)

Compound IDStructurecLogP (Calculated)LogP (Experimental)Aqueous Solubility (µg/mL) at pH 7.4
Cmpd-OMe 4-MethoxyanilineValueValueValue
Cmpd-OMeOEt 4-(2-Methoxyethoxy)anilineValueValueValue

Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method [7][10]

The shake-flask method remains the gold standard for its reliability in determining LogP.[11] It directly measures the partitioning of a compound between n-octanol and water.

  • Principle: A known amount of the compound is dissolved in a biphasic system of pre-saturated n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to calculate the partition coefficient.

  • Methodology:

    • Preparation of Solvents: Prepare mutually saturated solvents by stirring equal volumes of n-octanol and buffered water (e.g., phosphate-buffered saline, pH 7.4) overnight. Separate the phases.

    • Compound Preparation: Prepare a stock solution of the test compound in n-octanol (e.g., 1 mg/mL).

    • Partitioning: In a glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of the buffered water. The volume ratio can be adjusted based on the expected LogP.[12]

    • Equilibration: Cap the vial and shake vigorously for 1 hour at a controlled temperature (e.g., 25 °C).

    • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

    • Sampling: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS. A calibration curve for each phase is required for accurate quantification.

    • Calculation: Calculate LogP using the formula: LogP = log10([Compound]octanol / [Compound]aqueous)

Protocol 2: Thermodynamic Aqueous Solubility Determination [13][14]

Thermodynamic solubility represents the true equilibrium solubility of a compound and is crucial for predicting its behavior in vivo.[15]

  • Principle: An excess amount of the solid compound is suspended in an aqueous buffer. The suspension is agitated until equilibrium is reached, after which the supernatant is filtered, and the concentration of the dissolved compound is measured.

  • Methodology:

    • Compound Addition: Add an excess amount of the solid test compound to a vial containing a known volume of aqueous buffer (pH 7.4). Ensure enough solid is present that it does not fully dissolve.

    • Equilibration: Seal the vial and agitate (e.g., on a shaker or rotator) at a constant temperature for 24-48 hours to ensure equilibrium is reached.

    • Phase Separation: After equilibration, allow the suspension to settle.

    • Filtration: Filter the supernatant through a low-binding filter (e.g., a 0.45 µm PVDF filter) to remove all undissolved solid. The filtration step is critical to avoid artificially high readings.[16]

    • Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound by HPLC-UV or LC-MS against a standard curve.

    • Result: The measured concentration is the thermodynamic solubility of the compound in that buffer.

Pharmacokinetic Properties: In Vitro Metabolic Stability

The liver is the primary site of drug metabolism, with CYP enzymes playing a major role.[8] A liver microsomal stability assay provides a reliable in vitro system to assess a compound's susceptibility to Phase I metabolism.[17][18]

Table 2: Comparative Metabolic Stability Data (Template)

Compound IDT½ in HLM (min)In Vitro Intrinsic Clearance (CLint, µL/min/mg protein)
Cmpd-OMe ValueValue
Cmpd-OMeOEt ValueValue

Protocol 3: In Vitro Metabolic Stability in Human Liver Microsomes (HLM) [19][20]

  • Principle: The test compound is incubated with liver microsomes, which contain a high concentration of CYP enzymes. The reaction is initiated by adding the cofactor NADPH. The disappearance of the parent compound over time is monitored to determine its metabolic rate.

  • Methodology:

    • Reagent Preparation:

      • Test Compound: Prepare a stock solution in DMSO (e.g., 10 mM) and dilute to an intermediate concentration in buffer.

      • HLM: Thaw pooled human liver microsomes on ice. Dilute to a working concentration (e.g., 1.0 mg/mL) in cold phosphate buffer (pH 7.4).

      • Cofactor: Prepare a solution of NADPH in buffer.

    • Incubation:

      • In a 96-well plate, add the HLM solution.

      • Add the test compound solution to achieve a final concentration of 1 µM.

      • Pre-incubate the plate at 37 °C for 5 minutes.

    • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

    • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding ice-cold acetonitrile containing an internal standard.

    • Controls:

      • T0 Control: Add acetonitrile before adding NADPH.

      • No-NADPH Control: Incubate the compound and HLM for the longest time point without adding NADPH to check for non-enzymatic degradation.

      • Positive Control: Include a compound with known metabolic lability (e.g., Midazolam) to verify microsomal activity.

    • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

    • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

    • Data Analysis:

      • Plot the natural log of the percentage of compound remaining versus time.

      • The slope of the line gives the elimination rate constant (k).

      • Calculate the half-life (T½) = 0.693 / k.

      • Calculate intrinsic clearance (CLint) = (k / microsomal protein concentration) * 1000.

G cluster_0 Preparation (on ice) cluster_1 Incubation (37 °C) cluster_2 Quenching & Processing cluster_3 Analysis prep1 Prepare Compound Working Solution prep2 Prepare HLM Working Suspension prep3 Prepare NADPH Cofactor Solution inc3 Initiate Reaction: Add NADPH prep3->inc3 inc1 Add HLM + Compound to 96-well plate inc2 Pre-incubate 5 min inc1->inc2 inc2->inc3 quench At Time Points (0-60 min), Add Acetonitrile + IS to stop reaction inc3->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant for Analysis centrifuge->supernatant analysis LC-MS/MS Analysis: Quantify Parent Compound supernatant->analysis data Calculate T½ and CLint analysis->data

Caption: Experimental workflow for the in vitro metabolic stability assay.

Conclusion and Forward Look

The bioisosteric replacement of a methoxy group with a methoxyethoxy group is a nuanced yet powerful strategy in medicinal chemistry. It offers a rational approach to overcoming common liabilities such as rapid metabolic clearance while providing opportunities to fine-tune solubility, lipophilicity, and target affinity. The expected outcome is that the methoxyethoxy analog will exhibit increased metabolic stability and a more optimized lipophilicity profile compared to its methoxy counterpart.

This guide provides the foundational rationale and a suite of robust, validated protocols to enable a direct and objective comparison. By systematically synthesizing and evaluating these analogs, research teams can make data-driven decisions to advance compounds with a higher probability of success in later stages of drug development. The true value of this bioisosteric switch will be revealed through the careful execution of these experiments, potentially unlocking superior drug candidates from existing chemical scaffolds.

References

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